molecular formula C32H33NO3 B12033244 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate CAS No. 355429-17-3

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12033244
CAS No.: 355429-17-3
M. Wt: 479.6 g/mol
InChI Key: SLXIBQFIVQAHQQ-UHFFFAOYSA-N
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Description

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can be achieved through multi-step organic synthesis. A typical synthetic route may involve:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Functional Group Introduction:

    Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: Use in the development of organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

355429-17-3

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-26(18-16-24)31(34)22-36-32(35)28-21-30(25-12-9-7-10-13-25)33-29-19-14-23(2)20-27(28)29/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3

InChI Key

SLXIBQFIVQAHQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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